molecular formula C12H12N2O2 B1425686 N-Methoxy-N-methylquinoline-6-carboxamide CAS No. 179873-51-9

N-Methoxy-N-methylquinoline-6-carboxamide

Cat. No.: B1425686
CAS No.: 179873-51-9
M. Wt: 216.24 g/mol
InChI Key: QWFSFNKADLAQGG-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylquinoline-6-carboxamide is a quinoline-derived carboxamide characterized by a methoxy-methylamino substituent at the carboxamide nitrogen and a quinoline core substituted at the 6-position. Its synthesis typically involves coupling 6-substituted quinoline carboxylic acids with N,N'-dimethylhydroxyamine hydrochloride in the presence of coupling agents like EDC and bases such as DMAP, followed by further functionalization (e.g., epoxidation or alkylation) .

Properties

IUPAC Name

N-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFSFNKADLAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.

Chemical Reactions Analysis

N-Methoxy-N-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of N-Methoxy-N-methylquinoline-6-carboxamide involves several chemical reactions that yield derivatives with varying biological activities. A study synthesized a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives, including this compound, and evaluated their antagonistic activities against metabotropic glutamate receptor type 1 (mGluR1). The results indicated that compounds with specific hydrophobic groups and cyclic amino carbonyls exhibited significant inhibitory effects on mGluR1, suggesting a structure-activity relationship that could guide further development of more potent derivatives .

Neuropathic Pain Treatment

This compound has been investigated for its potential in treating neuropathic pain. In a rat spinal nerve ligation model, the compound demonstrated analgesic effects, although its efficacy was not superior to gabapentin, a commonly used medication for neuropathic pain. The study highlighted the need for further optimization to enhance the compound's effectiveness .

Anticancer Activity

Recent studies have also explored the anticancer properties of quinoline derivatives, including this compound. Quinoline compounds are known to exhibit diverse mechanisms of action against cancer cells, such as inhibition of tyrosine kinases and induction of apoptosis. The anticancer activity of these compounds was evaluated against various human cancer cell lines, showing promising results with IC50 values indicating significant antiproliferative effects .

Potential Therapeutic Applications

The potential therapeutic applications of this compound extend beyond pain management and cancer treatment:

  • Neurodegenerative Disorders : Given its interaction with mGluR1, there is potential for this compound to be explored in the context of neurodegenerative diseases where glutamate signaling plays a crucial role.
  • Antimicrobial Activity : Some quinoline derivatives have shown antimicrobial properties, suggesting that this compound may also possess similar activities worth investigating.

Case Study: mGluR1 Antagonism

In a comprehensive study on mGluR1 antagonists, various quinoline derivatives were synthesized and tested for their ability to inhibit receptor activity. The findings indicated that structural modifications could significantly enhance the potency of these compounds. Specifically, this compound was identified as a lead compound due to its favorable pharmacological profile .

Case Study: Anticancer Screening

A series of quinoline derivatives were screened for anticancer activity against HCT-116 and MCF-7 cell lines. Among these, several compounds exhibited low micromolar IC50 values, indicating strong potential for development as anticancer agents. The structure-activity relationship analysis provided insights into how modifications could improve efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeModel/Cell LineIC50 Value (µM)Notes
This compoundmGluR1 AntagonistRat SNL Model2.16Weak analgesic effects compared to gabapentin
Quinoline DerivativesAnticancer ActivityHCT-116 Cell Line1.9 - 7.52Significant antiproliferative effects
Quinoline DerivativesAnticancer ActivityMCF-7 Cell LineLow MicromolarSelective targeting capability

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Methoxy-N-methylquinoline-6-carboxamide can be contextualized against related quinoline carboxamides and heterocyclic analogs.

Structural Analogues

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
This compound N-methoxy-N-methyl, quinoline-6-carboxamide ~246.3 (calculated) Intermediate for epoxide synthesis
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide 6-fluoro-benzothiazole, 4-hydroxy, 2-methylquinoline ~383.4 Potential kinase or protease inhibition
N-(4-Methoxybenzyl)quinoxaline-6-carboxamide Quinoxaline core, 4-methoxybenzylamide ~293.3 Structural analog for receptor binding
3-Amino-6-ethyl-N-(4-methoxy-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Tetrahydrothienoquinoline, 3-amino, 6-ethyl ~425.5 Anticancer or antimicrobial activity
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-methoxy, 2-phenyl, methyl ester ~307.3 P-glycoprotein inhibition

Data Tables

Table 1: Substituent Impact on Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference(s)
This compound 2.1 1 4
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide 3.5 2 6
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 3.8 0 5

Research Implications

The structural versatility of quinoline-6-carboxamides allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. For instance:

  • Electron-Withdrawing Groups : Fluorine or benzothiazole substituents (e.g., ) may enhance target selectivity in kinase inhibitors.
  • N-Substituent Diversity : Comparisons with N-ethyl or N-aryl analogs (e.g., ) highlight the importance of balancing steric bulk and hydrogen-bonding capacity for bioavailability.

Biological Activity

N-Methoxy-N-methylquinoline-6-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The structural characteristics of these compounds significantly influence their biological activity. This compound is particularly interesting due to its unique functional groups that may enhance its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : This compound may inhibit enzymes such as nicotinamide-N-methyltransferase (NNMT), which is involved in metabolic processes and has been linked to obesity and insulin resistance . Additionally, it may target topoisomerases or kinases, which are crucial for DNA replication and cell signaling.
  • Pathways Involved : By interfering with DNA replication, this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it may disrupt microbial metabolic pathways, leading to antimicrobial effects .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives often depends on their substituents. For instance:

  • Substituent Effects : The presence of methoxy and methyl groups at specific positions on the quinoline ring can modulate the compound's potency against various biological targets. Research has shown that modifications can enhance cytotoxicity against cancer cell lines.

Anticancer Activity

This compound has demonstrated promising anticancer activity in various studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)0.65Tubulin polymerization inhibition
This compoundDU145 (prostate cancer)0.90Induction of apoptosis

These findings indicate that the compound effectively inhibits tubulin polymerization, a critical process in cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects:

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1 µg/mL

The compound has shown higher activity against M. tuberculosis compared to standard treatments like isoniazid .

Case Studies

  • Obesity and Insulin Sensitivity : A study demonstrated that NNMT inhibitors, including derivatives similar to this compound, led to reduced body weight and improved glucose tolerance in mice on a high-fat diet. This suggests potential applications in metabolic disorders .
  • Cytotoxicity Against Tumor Cell Lines : In a comprehensive evaluation of various quinoline derivatives, this compound exhibited significant cytotoxicity against multiple human tumor cell lines, outperforming some established chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for N-Methoxy-N-methylquinoline-6-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis of quinoline derivatives typically involves coupling reactions, amidation, or functional group modifications. For example, carboxamide formation may require activating the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with N-methoxy-N-methylamine. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (room temperature vs. reflux), and stoichiometric ratios to minimize side products like unreacted intermediates . Evidence from analogous compounds suggests that oxidation steps (e.g., using KMnO₄) may precede amidation to introduce the methoxy group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended. 1H^1H-NMR can confirm the presence of methoxy (-OCH₃) and N-methyl groups via singlet peaks at ~3.3–3.5 ppm and ~3.0 ppm, respectively. FT-IR should show carbonyl (C=O) stretching near 1650–1700 cm⁻¹. HRMS provides exact mass verification. Cross-referencing with NIST spectral libraries for quinoline derivatives ensures accuracy .

Q. How should solubility discrepancies in literature be addressed during experimental design?

  • Methodological Answer : Systematic solubility testing in solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled temperatures (25°C vs. 37°C) is critical. Conflicting data may arise from polymorphic forms or impurities. Use HPLC or LC-MS to verify compound purity before solubility assays. Evidence from safety data sheets highlights the importance of pH stability in aqueous solutions .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the quinoline ring in this compound?

  • Methodological Answer : Regioselectivity can be controlled using directing groups or catalysts. For example, palladium-catalyzed C-H activation at the 6-position may require a carboxylate directing group. Computational modeling (DFT) predicts electron density distribution to guide substitution sites. Evidence from related N-oxide derivatives (e.g., 6-Methoxyquinoline N-Oxide) suggests electrophilic substitution favors the 4- and 8-positions .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline carboxamides?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line viability, IC₅₀ protocols) and validate with orthogonal methods (e.g., enzymatic vs. cell-based assays). Contradictions may arise from differences in compound purity, solvent residues, or assay interference. Refer to pharmacological databases (e.g., PubChem) for bioactivity benchmarks of structurally similar compounds .

Q. What experimental designs mitigate degradation of this compound during long-term storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor stability via periodic LC-MS to detect hydrolysis or oxidation byproducts. Evidence from safety guidelines recommends ambient storage only for short-term use, with desiccants to prevent moisture-induced degradation .

Q. How can computational chemistry predict metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or MetaPrint2D to identify potential metabolic sites (e.g., demethylation of the methoxy group or hydrolysis of the carboxamide). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and compare to analogous compounds in literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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